molecular formula C20H19NO3 B4403375 1-(2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}phenyl)ethanone

1-(2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}phenyl)ethanone

Cat. No. B4403375
M. Wt: 321.4 g/mol
InChI Key: RYTPEJYBTJCVFF-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds that include quinoline derivatives. Quinolines are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions that can include cyclization and substitution reactions. For instance, Uchiyama et al. (1998) described the regioselective synthesis of quinolin-8-ols through the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes, which could potentially be applied or adapted for the synthesis of similar compounds (Uchiyama et al., 1998).

Molecular Structure Analysis

Molecular structure analysis involves the determination of the arrangement of atoms within a molecule. X-ray crystallography is a common method used to elucidate the molecular structure of organic compounds. For related compounds, single crystal X-ray diffraction analysis has been used to confirm the structure of synthesized compounds, as demonstrated by Sun et al. (2007) in their work on iron and cobalt dichloride bearing quinoxalinyl-iminopyridines (Sun et al., 2007).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about the biological activity of this compound, it’s difficult to comment on its mechanism of action .

Future Directions

Future research on this compound could involve exploring its potential biological activity, investigating its reactivity, or studying its physical and chemical properties in more detail .

properties

IUPAC Name

1-[2-[2-(2-methylquinolin-8-yl)oxyethoxy]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-14-10-11-16-6-5-9-19(20(16)21-14)24-13-12-23-18-8-4-3-7-17(18)15(2)22/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTPEJYBTJCVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCOC3=CC=CC=C3C(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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